![molecular formula C11H19F2NO4 B6605301 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid CAS No. 2803823-60-9](/img/structure/B6605301.png)
2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid, also known as TBFCFMP, is an organic acid that has been studied for a variety of scientific and medical applications. TBFCFMP is a derivative of pentanoic acid and contains a fluorine atom and a tert-butoxycarbonyl group. This molecule is of interest due to its potential to be used as a pharmaceutical agent, as well as its potential to be used in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid has been studied for a variety of scientific and medical applications. It has been used as a model compound in biochemical and physiological studies, as it is a good model for acidic molecules. 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid has also been studied for its potential to be used as a pharmaceutical agent, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid has been studied for its potential to be used as a reagent in organic synthesis, as it can be used to produce a variety of other molecules.
Wirkmechanismus
2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid has been found to have anti-inflammatory and anti-cancer properties. The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid is not yet fully understood, but it is believed that the molecule may act as a proton donor, allowing it to interact with proteins and enzymes in the body. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid may interact with cell receptors, allowing it to modulate cell signaling pathways.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid has been found to have anti-inflammatory and anti-cancer properties. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid has been found to have antioxidant properties, which may be beneficial in treating a variety of diseases. 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid has also been found to have antifungal properties, which may be beneficial in treating fungal infections. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid has been found to have anti-bacterial properties, which may be beneficial in treating bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid in laboratory experiments is that it is relatively easy to synthesize. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to using 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid in laboratory experiments, as it is an organic acid and can be corrosive. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid is a relatively small molecule and can be difficult to work with.
Zukünftige Richtungen
There are a variety of potential future directions for 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid research. One potential direction is to further explore its potential to be used as a pharmaceutical agent. Additionally, further research could be done to explore its potential to be used as a reagent in organic synthesis. Additionally, further research could be done to explore its potential to be used as an antioxidant and anti-inflammatory agent. Additionally, further research could be done to explore its potential to be used as an antifungal and antibacterial agent. Finally, further research could be done to explore its potential to be used as a model compound in biochemical and physiological studies.
Synthesemethoden
2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid can be synthesized by a variety of methods. The most common method is to react a pentanoic acid with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or N-fluoro-p-toluenesulfonamide (FTSA). In the reaction, the pentanoic acid is treated with the fluorinating agent, which results in the formation of the 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid molecule. The reaction can be monitored by thin layer chromatography (TLC) and the product can be purified by column chromatography.
Eigenschaften
IUPAC Name |
5-fluoro-4-(fluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7(5-12)6-13/h7-8H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJORFTLTZWQECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(CF)CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




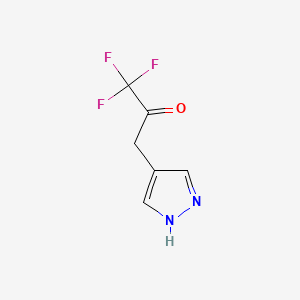
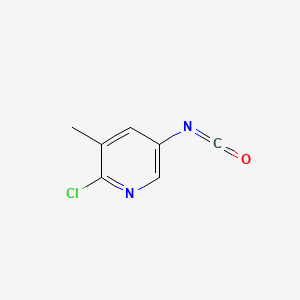
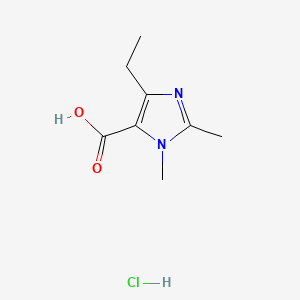
![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
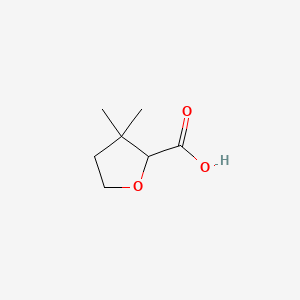
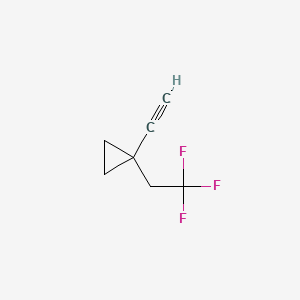
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
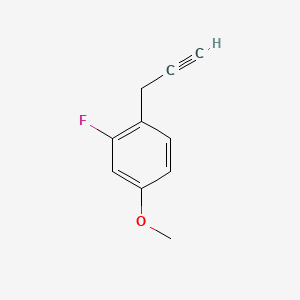
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
